Tto-cof

Description

Properties

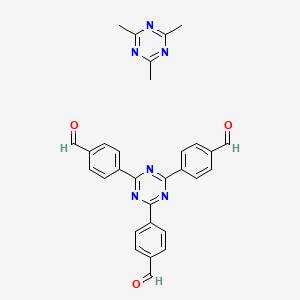

Molecular Formula |

C30H24N6O3 |

|---|---|

Molecular Weight |

516.5 g/mol |

IUPAC Name |

4-[4,6-bis(4-formylphenyl)-1,3,5-triazin-2-yl]benzaldehyde;2,4,6-trimethyl-1,3,5-triazine |

InChI |

InChI=1S/C24H15N3O3.C6H9N3/c28-13-16-1-7-19(8-2-16)22-25-23(20-9-3-17(14-29)4-10-20)27-24(26-22)21-11-5-18(15-30)6-12-21;1-4-7-5(2)9-6(3)8-4/h1-15H;1-3H3 |

InChI Key |

PTDCMRNPLBOCOP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC(=N1)C)C.C1=CC(=CC=C1C=O)C2=NC(=NC(=N2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Building Block Engineering for Tto Cof

Rational Design of Monomeric Building Blocks

The foundation of a highly crystalline covalent organic framework lies in the geometric and chemical properties of its monomeric precursors. wikipedia.org For TTO-COF, the design strategy revolves around combining a C3-symmetric triazine core that provides activated methyl groups with a corresponding aldehyde-functionalized linker to facilitate a condensation reaction. nih.govresearchgate.net

In the broader field of triazine-based COFs, aldehyde-functionalized triazines such as 1,3,5-tris(4-formylphenyl)triazine (TFPT) are common building blocks. acs.orgnih.govunt.edu These precursors are typically employed in Schiff base reactions with amine-containing linkers to form imine- or hydrazone-linked frameworks. acs.orgnih.gov However, in the specific context of an aldol (B89426) condensation reaction with a methyl-substituted triazine, the aldehyde component typically serves as the electrophile and is a separate aryl aldehyde, rather than being part of the triazine monomer that provides the nucleophilic methyl group. The rational design involves selecting multitopic aryl aldehydes that can react with the activated methyl groups of the triazine core to extend the framework in two or three dimensions. nih.govscispace.com

The key to the aldol condensation pathway for this class of COFs is the use of a methyl-substituted triazine, most notably 2,4,6-trimethyl-1,3,5-triazine (B3029894) (TMT). nih.govacs.org The electron-deficient nature of the s-triazine ring increases the acidity of the protons on the attached methyl groups. nih.govresearchgate.net This activation allows for the abstraction of a proton by a base or activation under acidic conditions, generating a nucleophilic carbanion or enol intermediate that can attack an aldehyde. researchgate.netacs.org This C3-symmetric building block acts as the central node from which the vinylene-linked framework radiates. In some innovative one-pot syntheses, this monomer can even be generated in situ from the acid-catalyzed trimerization of acetonitrile. acs.org

Acid-Catalyzed Aldol Condensation Reaction Mechanism

The formation of the characteristic vinylene (-CH=CH-) linkages in this compound is achieved through an acid-catalyzed aldol condensation. This mechanism is crucial for creating the robust sp² carbon-conjugated framework. rsc.org The process can be described in several key steps, exemplified by the synthesis of COF-701, a prominent member of this COF family. acs.orgrsc.org

Enol Formation: The reaction is initiated by the protonation of the methyl-substituted triazine monomer under acidic conditions (e.g., using trifluoromethanesulfonic acid). This promotes the tautomerization of the protonated triazine species to its enol form, which serves as the nucleophile. acs.org

Nucleophilic Attack: Concurrently, the acid catalyst protonates the carbonyl oxygen of the aldehyde monomer, rendering the carbonyl carbon more electrophilic. The enol form of the triazine then performs a nucleophilic attack on this activated carbonyl carbon.

Aldol Addition: This attack results in the formation of a β-hydroxy intermediate, the characteristic "aldol" adduct.

Dehydration: Under the acidic and often heated reaction conditions, the β-hydroxy group is readily protonated, forming a good leaving group (water). Subsequent elimination of water results in the formation of a stable carbon-carbon double bond, creating the vinylene linkage and regenerating the catalyst.

This sequence of addition and dehydration steps repeats across all reactive sites of the monomers, leading to the growth of the extended, porous, and crystalline this compound structure. The reversibility of the initial addition step is key to the error correction needed to form a highly ordered, crystalline material rather than an amorphous polymer. rsc.orgmdpi.com

Optimization of Reaction Conditions and Solvent Systems for Crystalline Framework Formation

Achieving a high degree of crystallinity is a primary challenge in COF synthesis and requires meticulous optimization of reaction parameters. rsc.org The goal is to find a balance where the covalent bond-forming reaction is reversible enough to allow for "error-checking" and the formation of a thermodynamically stable crystalline phase, yet irreversible enough to yield a stable final product. researchgate.netbohrium.com

Key parameters for optimization include:

Catalyst: Strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) or trifluoroacetic acid are effective catalysts for the aldol condensation route. acs.orgrsc.org The concentration of the catalyst can significantly impact reaction kinetics and crystallinity.

Solvent System: The choice of solvent is critical as it influences monomer solubility and the crystallization process. Often, a mixture of solvents is used. For example, a combination of a high-boiling-point solvent like mesitylene (B46885) with a more polar solvent can provide the necessary conditions for both the reaction and the growth of well-defined crystals. researchgate.net

Temperature: Solvothermal synthesis, where the reaction is carried out in a sealed vessel at elevated temperatures (e.g., 120-180 °C), is common. researchgate.netnih.gov Temperature affects reaction rates and the equilibrium between the crystalline COF and the amorphous polymer phase.

Reaction Time: Sufficient time (often several days) is required for the slow crystallization process to occur, allowing defects in the growing framework to be corrected. researchgate.net

| Parameter | Condition | Purpose | Reference |

| Monomers | 2,4,6-trimethyl-1,3,5-triazine (TMT); Aryl dialdehyde | C3-symmetric node; Linker | nih.govacs.org |

| Catalyst | Trifluoromethanesulfonic acid (TfOH) | Acid catalysis for aldol condensation | acs.org |

| Solvent | Mesitylene / Dioxane mixture | Control solubility and crystal growth | researchgate.net |

| Temperature | 120-180 °C (Solvothermal) | Promote reaction and crystallization | researchgate.netnih.gov |

| Time | 3-7 days | Allow for error correction and crystal growth | researchgate.net |

| This table presents typical optimized conditions for synthesizing triazine-based vinylene-linked COFs via aldol condensation. |

Strategies for Achieving High-Quality this compound Frameworks

Beyond the fundamental optimization of reaction conditions, several advanced strategies can be employed to enhance the quality and crystallinity of the resulting COF materials.

Modulator-Assisted Synthesis: The addition of a "modulator," often a monofunctional analogue of one of the monomers, can slow down the polymerization rate. This moderation prevents rapid precipitation of amorphous material and allows for the controlled growth of larger, more ordered crystalline domains. ccspublishing.org.cn

Controlled Monomer Addition: Slowly adding one of the monomers to the reaction mixture is another technique to keep the concentration of reactive species low, thereby favoring crystal growth over rapid nucleation of amorphous particles. rsc.org

Interfacial Synthesis: Growing the COF as a thin film at the interface of two immiscible liquids can produce highly oriented and crystalline materials. This method spatially confines the reaction, promoting ordered growth. ccspublishing.org.cn

Solvent-Vapor Assisted Conversion: This method involves casting an amorphous film of the precursors and then exposing it to solvent vapors. The solvent facilitates the molecular rearrangement necessary to convert the amorphous film into a crystalline COF thin film. azonano.com

Insights into Crystallization Processes and Topotactic Polymerization

The formation of a COF is a complex process involving both polymerization and crystallization. The final material's quality is dictated by the delicate balance between the kinetics of covalent bond formation and the thermodynamics of crystal growth. rsc.org For a crystalline material to form, the reaction must be reversible, allowing for the dissolution of kinetically formed, disordered oligomers and the subsequent growth of the more stable, ordered crystalline framework. mdpi.com

Topotactic polymerization is a powerful concept in materials synthesis where the crystalline structure of the monomer pre-organizes the reactive groups in a specific geometry, allowing them to polymerize in the solid state while preserving the crystal lattice. nih.gov While challenging to implement for COFs, this approach can lead to single-crystal materials. In the context of this compound, this would involve synthesizing a crystalline solid of the co-monomers (methyl-triazine and aryl aldehyde) where the reactive methyl and aldehyde groups are perfectly aligned. Subsequent heating or irradiation could then trigger the aldol condensation in situ, transforming the monomer crystal into a COF single crystal with minimal structural rearrangement. nih.gov This strategy offers a pathway to overcome the limitations of polycrystalline powders typically obtained from solvothermal synthesis.

Structural Characterization and Topological Analysis of Tto Cof

Two-Dimensional (2D) Framework Topology and Connectivity

TTO-COF is characterized as a fully sp²-carbon two-dimensional (2D) covalent organic framework. nih.gov The topological structure of 2D COFs, including this compound, is determined by the geometry and connectivity of the organic building blocks used in their synthesis. Reticular chemistry and topology analysis are crucial tools for predicting and understanding the resulting framework structures. nih.govbioregistry.io The synthesis involves connecting multidentate organic building blocks through covalent bonds, leading to the formation of extended porous networks. sigmaaldrich.com The precise control over the selection and symmetry of monomers is essential for directing the formation of specific topologies and enhancing crystallinity and porosity. bioregistry.io Different combinations of symmetric building blocks can lead to various topological nets, such as hcb, hxl, kgm, sql, tth, bex, kgd, and potentially new ones like cem. bioregistry.iogithub.ionih.gov The connectivity within the 2D layers is established by strong covalent bonds, forming a repeating framework. readthedocs.io

Integration and Orderly Distribution of Triazine Units within the Framework

Triazine units are integral building blocks in the structure of this compound, being uniformly assembled into the framework during synthesis. nih.gov Covalent Triazine Frameworks (CTFs), a subclass of COFs, are specifically characterized by the presence of structural triazine rings connected through covalent bonds. readthedocs.io These triazine units contribute significantly to the properties of the framework. The planar nature of the triazine rings and their conjugation with other aromatic units in the framework enhance chemical stability. Triazine-based nodes can offer better electron affinity compared to benzene-based nodes, potentially leading to more stable structures. The orderly distribution of triazine units throughout the this compound network is a consequence of the controlled polymerization process, contributing to the material's semi-crystallinity and high nitrogen content. readthedocs.io The specific arrangement of these units within the 2D layers forms the repeating framework structure. readthedocs.io

Porosity and Pore Size Distribution within the this compound Network

A key characteristic of this compound, like other COFs, is its inherent and permanent porosity. nih.govnih.gov this compound is reported to possess uniform micropores and high specific surface areas. The porous structure arises directly from the controlled assembly of the organic building blocks, creating well-defined channels and cavities within the framework. nih.gov The size and distribution of these pores are tunable by selecting appropriate monomers with specific sizes and geometries. nih.gov Pore sizes in COFs can range from microporous (typically < 2 nm) to mesoporous (2-50 nm). The rigid nature of the COF scaffold allows the porous structure to be maintained even after the removal of solvent, resulting in high surface areas, commonly characterized by techniques like Brunauer–Emmett–Teller (BET) analysis. nih.gov The presence of these well-defined pores makes COFs, including this compound, suitable for applications involving the adsorption, separation, and transport of guest molecules. nih.gov Research findings on other COFs indicate that pore sizes can vary, and techniques like nitrogen adsorption isotherms and density functional theory (DFT) are used to determine pore size distribution. The specific pore size distribution of this compound contributes to its performance in applications such as photocatalysis, where porous channels can facilitate access for reactants and products.

Table: Representative Pore Data for Selected COFs (Illustrative)

| COF Name | Pore Size (nm) | Surface Area (m²/g) | Characterization Method(s) | Source |

| COF-301 | ~0.71 (window) | Up to 1004 | Nitrogen adsorption, QSDFT | |

| HFPTP-PDA-COF | 1.1 | Not specified | Pore size distribution profiles | |

| HFPTP-BPDA-COF | 1.2, 1.6 | 758 | BET, Pore size distribution profiles | |

| TFBCz-PDA-COF | 1.5 | Not specified | Adsorption isotherms | |

| TTA-TFB-COF | 1.5 | Not specified | Adsorption isotherms | |

| TFPPy-PDA-COF | 2.1 | Not specified | Adsorption isotherms | |

| TPB-DMTP-COF | 3.2 | Not specified | Adsorption isotherms | |

| mPP-TAB | 4.8 | 1823 | Calculated, PSDs | |

| dPP-TAB | 4.8 | Not specified | Calculated, PSDs | |

| PP-TAB | 4.2 | Significantly lower | Calculated, PSDs | |

| dPP-TAPB | 5.8 | Not specified | Calculated, PSDs | |

| PP-TAPB | 4.8 | Moderately porous | Calculated, PSDs | |

| mPP-TAPB | 4.9 | 631 | Calculated, PSDs |

Crystalline Nature and Long-Range Order of the Framework

This compound is described as having good crystallinity. Crystallinity and long-range order are fundamental characteristics of COFs, distinguishing them from amorphous porous materials. nih.govnih.gov The crystalline nature of COFs arises from the reversible nature of the covalent bond formation reactions under thermodynamic control, allowing for error correction and self-healing during synthesis. This ordered structure extends over long ranges, providing a well-defined and periodic network. nih.gov The long-range order in COFs is advantageous for various applications, including photocatalysis, as it can enhance charge mobility and facilitate the separation of photogenerated electron-hole pairs, reducing recombination. nih.gov Characterization techniques such as powder X-ray diffraction (PXRD) are commonly used to confirm the crystalline nature and determine the crystal structure of COFs by comparing experimental patterns with simulated models. nih.gov While obtaining single crystals for high-resolution structural analysis can be challenging for some COFs, advancements in techniques like electron diffraction are improving the ability to characterize their nanoscale structure and identify defects. nih.gov The good crystallinity of this compound contributes to its performance, particularly in applications where charge transport and well-defined active sites are important. nih.gov Achieving high crystallinity often involves careful design of the building blocks and control over the synthesis conditions to minimize stacking faults and dislocations. sigmaaldrich.com

Electronic Structure and Photophysical Properties of Tto Cof

Semiconducting Behavior and Photoresponsive Nature

Covalent Organic Frameworks, particularly those with π-conjugated backbones like TTO-COF, are considered a class of organic optoelectronic materials and can exhibit semiconducting behavior. pnas.org The electronic structure, specifically the frontier conduction and valence bands, significantly influences their optical, electronic, and photocatalytic properties. nih.govsioc-journal.cn The photoresponsive nature of semiconductors, including COFs, arises from the generation of electron-hole pairs or excitons upon illumination with light of sufficient energy (at least the band gap energy). aip.orgmdpi.com These photogenerated charge carriers can contribute to photocurrent. aip.orgnih.gov The photoresponse behavior can be influenced by factors such as light intensity and pulse width, which promote the generation of charge carriers. frontiersin.org

Optical Bandgap Determination and Modulation

The optical band gap () of a semiconductor is a crucial parameter that determines the energy required to excite an electron from the valence band to the conduction band. acs.org This parameter is often determined using optical absorption spectra, typically through methods like the Tauc plot. acs.orgresearchgate.netoptica.org An accurate determination of the band gap is vital for predicting the photophysical and photochemical properties of semiconductors. acs.org The band gap of COFs is largely determined by their electronic structure, which is influenced by the orbital characteristics of their individual molecular building units. nih.govsioc-journal.cn The optical bandgap can be modulated by altering the electronic band structure, which can be achieved through various strategies, including modifications to the building units or the framework structure. aip.orgnih.gov For instance, incorporating different donor or acceptor units can influence the energy band and enhance the absorption of visible light, effectively narrowing the band gap. rsc.org

Photogenerated Charge Carrier Generation and Conduction Efficiency

The initial step in photocatalytic reactions involving semiconductors like COFs is the generation of charge carriers (electrons and holes) upon light absorption. nih.gov The efficiency of this process is influenced by the material's ability to absorb light, which is related to its band gap. nih.gov After generation, these charge carriers need to migrate to the material's surface. nih.gov Efficient charge carrier transport is crucial for many applications, including photocatalysis and electrical conduction. nih.govrsc.org The conductivity of COFs is significantly affected by their ordered crystalline structure, as it minimizes charge trapping at crystal boundaries and defects. pnas.org Strategies such as morphology control and conductivity improvement can enhance the transport process. nih.gov In COFs, charge transport can occur both within the layers (intralayer) and between layers (interlayer), facilitated by the π-stacked columnar structure that maximizes the overlap of molecular π-orbitals. pnas.org

Influence of Donor-Acceptor (D-A) Units on Charge Separation

The incorporation of donor-acceptor (D-A) units within the COF structure is a productive strategy to enhance charge separation efficiency. mdpi.comchinesechemsoc.org Alternating electron-donating and electron-withdrawing motifs can extend the π-conjugated system, broadening light absorption and promoting light-harvesting, thereby stimulating charge separation and electron transport. mdpi.com Integrating D-A systems into the π-conjugated skeleton can lead to stronger electron transportation effects, mitigating the recombination of electron-hole pairs, which is a major limitation in photocatalytic activity. mdpi.com The electron push-pull effect between donor and acceptor units can accelerate charge separation. rsc.orgmdpi.com

Chemical Robustness and Framework Stability of Tto Cof

Superior Chemical Stability of Olefin Linkages

The nature of the covalent linkages connecting the molecular building blocks significantly influences the stability of COFs. While early COFs often utilized reversible linkages like boronate ester or imine bonds, which are beneficial for achieving high crystallinity through dynamic error correction during synthesis, these linkages can be susceptible to degradation under certain chemical environments. acs.orgberkeley.eduacs.org Olefin linkages (C=C bonds), in contrast, offer enhanced chemical stability due to their lower polarity and relative irreversibility compared to imine units. chemistryviews.orgacs.orgchemrxiv.org

The synthesis of unsubstituted olefin-linked COFs, such as COF-701, has demonstrated that these materials can maintain their composition and crystallinity under challenging conditions. chemistryviews.orgberkeley.edu This pronounced stability is attributed to the inherent robustness of the unsubstituted olefin linkages. chemistryviews.orgberkeley.edu This contrasts with linkages like imines, which can be less stable under harsh conditions. nih.gov

Stability under Harsh Chemical Environments (e.g., Strong Acid and Base)

TTO-COF, particularly those featuring robust olefin linkages, exhibits notable stability when exposed to harsh chemical environments, including strong acids and bases. Studies have shown that olefin-linked COFs can retain their structural integrity and crystallinity even after prolonged immersion in highly concentrated acidic and basic solutions. acs.org

For instance, TFB-BDF-COF, an olefin-linked COF, was evaluated for its chemical stability by being immersed in 12 M NaOH and 12 M HCl solutions for 5 days. acs.org Powder X-ray diffraction (PXRD) profiles and N₂ uptake measurements indicated that the crystalline and porosity properties were well maintained, demonstrating strong chemical robustness. acs.org This level of stability is superior to that of many imine-based COFs, which can be challenged by such aggressive conditions. nih.govresearchgate.net The stability in strong acids and bases is crucial for applications where the material might be exposed to reactive chemical species.

Thermal Stability Profile and Decomposition Characteristics

The thermal stability of COFs is typically assessed using techniques like thermogravimetric analysis (TGA). rsc.orgresearchgate.net TGA measures the temperature at which volatile degradation products are formed. rsc.orgresearchgate.net However, it's important to note that TGA is insensitive to changes in the periodic structure of the COF that might occur before chemical degradation. rsc.orgresearchgate.net

Research indicates that 2D COFs can undergo a two-step thermal degradation process. rsc.orgresearchgate.net Initially, at a certain temperature, the COF may lose its crystallinity without significant chemical degradation. rsc.orgresearchgate.net Chemical degradation into volatile byproducts then occurs at higher temperatures. rsc.orgrsc.orgresearchgate.netresearchgate.net

While the provided information doesn't give a specific thermal decomposition temperature solely for "this compound," studies on similar robust COFs provide context. For example, TFB-BDF-COF, an olefin-linked COF, exhibits high thermal stability with no significant weight loss observed up to 400 °C under a N₂ atmosphere in TGA. acs.org Other robust COFs have shown stability up to 500-600°C. researchgate.net The thermal stability can be influenced by the type of linkage, with boronate ester-linked COFs generally being more thermally stable than comparable imine-linked COFs, and smaller crystalline lattices being more robust. rsc.orgresearchgate.net Pore-functionalized COFs may degrade at lower temperatures than their unfunctionalized counterparts. rsc.orgresearchgate.net

Photostability and Reusability under Prolonged Irradiation

Photostability and reusability are critical factors for applications such as photocatalysis, where materials are subjected to prolonged light irradiation. While specific data on the photostability of "this compound" is not explicitly detailed in the search results under this name, the robustness of related olefin-linked COFs in photocatalytic applications suggests good photostability.

Structural Preservation under Reaction Conditions

The structural preservation of this compound under various reaction conditions is a testament to its robust framework. The strong covalent bonds within the COF lattice contribute to its ability to maintain its intended structure and porosity during chemical transformations or catalytic processes. berkeley.eduresearchgate.net

Studies on COFs, including those with stable linkages, highlight that structural preservation can be observed through techniques like powder X-ray diffraction (PXRD) analysis, which confirms the retention of crystallinity. researchgate.net While some post-synthetic modifications or reactions within the COF pores might lead to changes like a reduction in surface area, the underlying crystalline framework can remain intact. researchgate.net The ability to perform chemical reactions within the COF structure without losing its crystallinity and porosity is a significant advantage for designing functional materials. berkeley.edu

Mechanistic Insights into Tto Cof Mediated Photocatalysis

Fundamental Principles of Photocatalysis by COFs

Photocatalysis mediated by COFs, including TTO-COF, relies on the absorption of photons with energy equal to or greater than the material's band gap (or HOMO-LUMO gap in molecular systems). This absorption excites an electron from the valence band (or HOMO) to the conduction band (or LUMO), creating a photogenerated electron-hole pair wikipedia.orggithub.io. The efficiency of the photocatalytic process is significantly influenced by the COF's ability to effectively separate these electron-hole pairs and transport them to the catalytic sites on the material's surface wikipedia.orgnih.goviiab.methermofisher.com.

COFs offer several advantages as photocatalysts. Their crystalline structure, formed by the covalent linkage of organic building blocks, provides long-range order and extended π-conjugation, which are beneficial for photo-induced electron transport wikipedia.orgnih.govnih.gov. The permanent porosity and high surface area of COFs offer ample active sites accessible to reactants iiab.menih.govuni.lu. Furthermore, the synthetic versatility of COFs allows for the incorporation of various chromophores and the tuning of their electronic band structures and optical absorption properties wikipedia.orgnih.goviiab.me. Designing COFs with donor-acceptor (D-A) structures, for instance, has been shown to enhance the separation efficiency of electrons and holes by creating internal electric fields that drive charge separation wikipedia.orgnih.govthermofisher.comnih.gov.

Pathways of Reactive Oxygen Species (ROS) Generation

In many photocatalytic oxidation processes mediated by materials like this compound, Reactive Oxygen Species (ROS) play a crucial role as active intermediates wikipedia.orgnih.govlibretexts.org. ROS are highly reactive chemicals derived from oxygen, including superoxide (B77818) radical anion (•O2−) and singlet oxygen (1O2) libretexts.org. The generation of ROS by photocatalytic COFs typically involves the interaction of photogenerated electrons and holes with molecular oxygen (O2) and water present in the system wikipedia.orgnih.gov.

Superoxide Radical Anion (•O2−) Formation

The superoxide radical anion (•O2−) is a primary ROS generated in photocatalytic systems libretexts.orgwikipedia.org. Its formation commonly occurs through the one-electron reduction of molecular oxygen (O2) by photogenerated electrons nih.govmdpi.comwikipedia.orguni.luctdbase.org. In the context of this compound photocatalysis, electrons in the conduction band can be transferred to adsorbed O2 molecules, leading to the formation of •O2−. This process is thermodynamically favorable if the conduction band potential of the COF is more negative than the redox potential of O2/•O2− (−0.33 V vs NHE at pH 7) mdpi.comwikipedia.org. Studies on various photocatalytic materials, including metal oxides and carbon-based materials, have confirmed the generation of superoxide radicals under irradiation nih.govuni.lu.

Singlet Oxygen (1O2) Participation

Singlet oxygen (1O2) is another important ROS that can be involved in photocatalytic oxidation reactions nih.govlibretexts.org. Unlike the ground state triplet oxygen (³O2), singlet oxygen is an excited state of O2 where the electrons are spin-paired, making it highly reactive towards organic compounds nih.govbioregistry.io. Singlet oxygen can be generated through the transfer of energy from a photoexcited sensitizer (B1316253) (in this case, the this compound framework or specific chromophores within it) to ground state triplet oxygen nih.govbioregistry.iowikipedia.orgnih.gov. This energy transfer process requires the excited state energy of the photocatalyst to be sufficient to excite ³O2 to its singlet state (approximately 0.98 eV for the lowest energy 1Δg state) nih.gov. Evidence for singlet oxygen participation in photocatalytic reactions often comes from quenching studies using specific singlet oxygen scavengers wikipedia.orguni.lu.

Direct Substrate Activation and Electron Transfer Mechanisms

Beyond ROS generation, this compound can also facilitate photocatalysis through direct interaction with the substrate molecule. This can involve direct substrate activation or electron transfer between the COF and the adsorbed substrate wikipedia.orgnih.govbioregistry.iowikipedia.org. In some cases, the substrate can be directly oxidized by the photogenerated holes in the valence band of the COF wikipedia.orgnih.gov. Alternatively, the COF can activate the substrate for reaction through non-redox interactions, making it more susceptible to attack by ROS or other reactive species.

Direct electron transfer from the substrate to the photogenerated holes in the COF is a key pathway in many oxidative photocatalytic processes nih.govwikipedia.org. This process is dependent on the relative energy levels of the substrate's HOMO and the COF's valence band. If the substrate's HOMO is at a higher energy (more negative potential) than the COF's valence band, electron transfer from the substrate to the hole is thermodynamically favorable nih.gov. Research on various catalytic systems, including enzymes and heterogeneous catalysts, has demonstrated the importance of direct electron transfer in driving oxidation reactions nih.govthegoodscentscompany.comuni.lu. In COF-based single-site photocatalysts, inner-sphere electron transfer between the COF framework and catalytic sites integrated within the structure can also play a significant role bioregistry.io.

Role of Photogenerated Holes and Electrons in Oxidative Pathways

The photogenerated electron-hole pairs in this compound are the primary drivers of photocatalytic activity. The holes, residing in the valence band, are powerful oxidants and can directly oxidize adsorbed substrate molecules or react with water or hydroxide (B78521) ions to produce hydroxyl radicals (•OH), another highly reactive ROS github.ionih.gov. The standard redox potential of H2O/•OH is +2.38 V vs NHE at pH 7, indicating the strong oxidizing power of hydroxyl radicals libretexts.org.

The photogenerated electrons in the conduction band are reductants. As discussed earlier, they can reduce molecular oxygen to form superoxide radical anions (•O2−) nih.govctdbase.org. These electrons can also be utilized in reduction reactions if a suitable electron acceptor is present wikipedia.org. Efficient charge separation is critical to prevent the recombination of photogenerated electrons and holes, which would reduce the number of charge carriers available for driving the desired redox reactions wikipedia.org. Strategies to enhance charge separation often involve structural design and the creation of heterojunctions or donor-acceptor architectures within the COF wikipedia.orgnih.govnih.gov.

Kinetic Models and Rate-Limiting Steps in Catalytic Processes

Understanding the kinetics of photocatalytic processes mediated by materials like this compound is crucial for optimizing their performance and elucidating the underlying reaction mechanisms. Kinetic studies provide quantitative data on reaction rates and how they are influenced by various parameters, allowing for the identification of rate-limiting steps.

Commonly, the kinetics of heterogeneous photocatalytic reactions are analyzed using models derived from or analogous to the Langmuir-Hinshelwood (L-H) model, which was originally developed for thermal catalysis. The L-H model relates the reaction rate to the concentration of reactants adsorbed on the catalyst surface. For a simple reaction involving a single reactant (A) undergoing photocatalytic transformation, the L-H rate equation can be expressed as:

Rate = (k * K * C) / (1 + K * C)

where:

Rate is the reaction rate.

k is the reaction rate constant.

K is the adsorption equilibrium constant of the reactant on the catalyst surface.

C is the concentration of the reactant in the bulk phase.

At low reactant concentrations (K*C << 1), the rate equation simplifies to a pseudo-first-order model:

Rate ≈ k * K * C = k' * C

where k' is the apparent first-order rate constant.

At high reactant concentrations (K*C >> 1), the surface is saturated with the reactant, and the rate approaches a zero-order dependence on reactant concentration:

Rate ≈ k

This indicates that the reaction rate is limited by the surface reaction rate rather than reactant adsorption.

Studies on various photocatalytic systems, including COFs, have employed these kinetic models to fit experimental data obtained by monitoring the depletion of reactants or the formation of products over time under different conditions, such as varying initial reactant concentration and catalyst loading.

Factors influencing the kinetics of this compound mediated photocatalysis would similarly include catalyst concentration, substrate concentration, light intensity, temperature, and the presence of sacrificial agents or co-catalysts. Increasing the catalyst concentration generally increases the number of active sites available for the reaction, leading to a higher reaction rate, up to a certain point where light scattering or shielding effects become significant. Light intensity is a critical factor, as it directly influences the rate of electron-hole pair generation. At low light intensities, the reaction rate is often linearly proportional to the intensity, while at higher intensities, the rate can become saturated as other steps, such as surface reactions or mass transfer, become rate-limiting.

Identifying the specific rate-limiting step in this compound mediated photocatalysis depends on the particular reaction being catalyzed (e.g., water splitting, CO2 reduction, organic degradation) and the reaction conditions. In many photocatalytic processes involving semiconductors and COFs, key steps that can be rate-limiting include:

Surface Reaction Kinetics: The rate of the chemical reaction between the adsorbed reactants and the photogenerated charge carriers on the catalyst surface can be rate-limiting. This step is influenced by the intrinsic activity of the active sites, the binding affinity of reactants, and the energy barriers for the elementary reaction steps nih.gov. For example, in photocatalytic CO2 reduction, the formation of specific intermediates or the multi-electron transfer processes required for product formation can be kinetically demanding. Research on Re-incorporated COFs for CO2 reduction has indicated that the formation of CO can represent a rate-limiting step. Similarly, in water splitting, the four-electron transfer process for oxygen evolution can be particularly sluggish.

Mass Transfer: In some cases, the rate at which reactants reach the catalyst surface or products desorb can become rate-limiting, particularly in systems with high catalyst loading or viscous reaction media.

For instance, in studies of COF-mediated CO2 reduction, researchers have investigated the influence of incorporating metal complexes (like Rhenium) into the COF structure to facilitate multi-electron transfer steps, which are often kinetically challenging. The observed reaction rates and product selectivities under different conditions provide data for kinetic modeling and the identification of bottlenecks in the catalytic cycle.

While specific data tables for this compound kinetics were not retrieved, typical data presented in such studies include:

| Time (min) | Reactant Concentration (mM) | Product Concentration (µmol/g) |

| 0 | C₀ | 0 |

| t₁ | C₁ | P₁ |

| t₂ | C₂ | P₂ |

| ... | ... | ... |

Such data allows for plotting concentration-time profiles and fitting them to kinetic models to extract parameters like rate constants (k, k') and adsorption constants (K). The dependence of these parameters on experimental variables provides insights into the reaction mechanism and rate-limiting steps. For example, if the apparent rate constant increases significantly with increasing light intensity but then plateaus, it suggests that at higher intensities, a step other than light absorption (like surface reaction) becomes rate-limiting.

Diverse Applications of Tto Cof in Heterogeneous Photocatalysis

Photocatalytic Degradation of Organic Pollutants in Aqueous Media

Photocatalysis offers an appealing approach for wastewater treatment by utilizing light energy to degrade organic pollutants into less harmful substances preprints.orgbohrium.com. COFs, with their stable and porous structures, have shown potential in this area mdpi.comresearchgate.net. The process typically involves the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals (•O₂⁻) and hydroxyl radicals (•OH), which attack and decompose the organic molecules mdpi.compreprints.orgiwaponline.com.

Degradation of Organic Dyes (e.g., Methyl Orange, Methylene Blue)

Organic dyes like Methyl Orange (MO) and Methylene Blue (MB) are common water pollutants from industrial activities iwaponline.combucea.edu.cn. COF-based photocatalysts have been investigated for their efficient degradation under light irradiation mdpi.comresearchgate.net. Studies have shown that certain COFs can effectively reduce the concentration of these dyes in aqueous solutions. For instance, a ketonenamine-based COF (TpMa-COF) demonstrated more satisfactory performance for the photodegradation of methyl orange and phenol (B47542) compared to bulk C₃N₄, exhibiting enhanced stability in water, basic, and acidic conditions mdpi.com. Another study highlighted the use of a π-electron-extended triazine-based covalent organic framework (TFP-TPTPh COF) for the photocatalytic degradation of rhodamine B (RhB) dye molecules with high efficiency under ultraviolet–visible light irradiation researchgate.net.

Research findings indicate that the efficiency of dye degradation can depend on factors such as the specific surface area of the catalyst, the type of pollutant, and annealing temperature mdpi.com. For example, in studies using TiO₂ thin films (which share some mechanistic principles with COF photocatalysis regarding ROS generation), the rate of photocatalytic degradation of MB was significantly higher than that of MO under certain conditions mdpi.comnih.gov.

Degradation of Other Organic Contaminants

Beyond organic dyes, COFs and similar photocatalytic materials have been explored for the degradation of a range of other organic contaminants found in wastewater, including pharmaceuticals, antibiotics, herbicides, and agrochemicals mdpi.compreprints.orgresearchgate.net. The photocatalytic process aims to break down the aromatic cyclic structures of these pollutants through consecutive hydroxylation and cleavage, ultimately leading to mineralization into innocuous products like CO₂, H₂O, and inorganic salts mdpi.com.

Studies on the photocatalytic degradation of various organic pollutants emphasize the role of highly oxidative species generated by the photocatalyst under light irradiation mdpi.comiwaponline.commdpi.com. These species, such as valence band holes and secondary reactive oxygen species, are capable of effectively degrading complex organic molecules mdpi.com. The design of COF structures with suitable band gaps and efficient charge separation properties is crucial for enhancing their activity in degrading diverse organic contaminants preprints.org.

Potential for Other Organic Transformations (e.g., Oxidative Cyclization, Difluoroalkylation)

COF-based materials, particularly those incorporating metal centers, have demonstrated significant potential in catalyzing more complex organic transformations beyond simple degradation or C-H functionalization. Oxidative cyclization and difluoroalkylation are examples of such reactions where specific COFs have shown high efficiency and recyclability acs.orgexlibrisgroup.comacs.orgnih.govresearchgate.net.

A Pt(II)-decorated covalent organic framework (COF-UARK-49-Pt), synthesized from 2-(4-formylphenyl)-5-formylpyridine and 1,3,6,8-tetrakis(4-aminophenyl)pyrene, has been reported as an excellent recyclable heterogeneous photocatalyst for both decarboxylative difluoroalkylation and oxidative cyclization reactions acs.orgacs.orgnih.govresearchgate.net. The incorporation of Pt(II) selectively at the nitrogen donors within the COF structure enhances its photocatalytic performance for these transformations acs.orgnih.gov.

For the oxidative cyclization reaction, this Pt-decorated COF readily catalyzed the transformation, achieving good yields nih.govresearchgate.net. The reaction mechanism is proposed to involve single electron transfer processes facilitated by the photocatalyst nih.gov. The catalyst also proved highly effective for decarboxylative difluoroalkylation, demonstrating good functional group tolerance acs.orgresearchgate.net. The recyclability of such metallated COFs is a significant advantage for potential industrial applications acs.orgnih.gov.

These examples highlight the versatility of COF-based photocatalysts in enabling sophisticated organic synthesis routes under mild visible-light irradiation.

Comparative Performance and Future Research Trajectories of Tto Cof

Comparative Analysis with Other Linkage-Based COFs (e.g., Imine-Linked COFs)

The performance of COFs in photocatalysis is significantly influenced by their linkage type and structural features. Tto-cof, characterized by olefine linkages and triazine units, has shown efficacy in the degradation of organic dyes like Methylene Blue (MB) and Methyl Orange (MO), primarily through the generation of ·O₂⁻ radicals. mdpi.com

Imine-linked COFs are a widely studied class of COFs for photocatalysis. ustc.edu.cnacs.orgwur.nlrsc.org While imine linkages offer ease of synthesis through dynamic covalent chemistry, they can sometimes suffer from hydrolytic instability, which might limit their long-term performance in aqueous photocatalytic reactions. ustc.edu.cn Studies have compared the stability and photocatalytic activity of different linkage types. For instance, enaminone-linked COFs have demonstrated significantly improved stability and photocatalytic hydrogen production activities compared to isoreticular imine-linked COFs, with enhancements ranging from 44 to 1078 times, attributed to enhanced light-harvesting, facilitated exciton (B1674681) dissociation, and improved chemical stability. ustc.edu.cn Post-synthetic modification of imine COFs, such as sulfurization to form thiazole-linked frameworks, has also been shown to enhance π-conjugation and charge transport, leading to increased photocatalytic activity. acs.org

While direct comparative performance data specifically pitting this compound against a wide range of imine-linked COFs in identical reaction conditions is not extensively detailed in the provided snippets, the information suggests that the nature of the linkage plays a crucial role in determining stability and influencing photocatalytic efficiency. The olefine linkages in this compound, combined with its extended π-conjugation and triazine units, contribute to its photocatalytic activity in dye degradation. mdpi.com Future research could involve systematic comparative studies under standardized conditions to precisely benchmark the performance of this compound against various well-established imine-linked COFs for different photocatalytic reactions, providing a clearer understanding of its advantages and limitations based on its specific linkage and structure.

Performance Benchmarking Against Other Non-Metallic Photocatalysts (e.g., g-C₃N₄)

Graphitic carbon nitride (g-C₃N₄) is a prominent non-metallic photocatalyst known for its visible light absorption and applications in various photocatalytic processes. bohrium.comacs.org Compared to TiO₂, g-C₃N₄ has a moderate band gap of 2.7–2.8 eV, allowing for visible light absorption up to around 450–460 nm. acs.org However, bulk g-C₃N₄ faces limitations such as a small specific surface area, slow reaction kinetics, and fast charge recombination. bohrium.com Strategies to overcome these limitations include reducing its bulkiness and forming hybrid materials. bohrium.com

COFs, including this compound, offer highly ordered and porous structures with tunable electronic properties, which can provide advantages over the potentially disordered structures of some traditional polymeric photocatalysts like g-C₃N₄. ustc.edu.cnchinesechemsoc.org The crystalline nature of COFs facilitates precise structure regulation and mechanistic studies in photocatalysis. ustc.edu.cn

Studies have explored heterojunctions formed between COFs and g-C₃N₄ to leverage the strengths of both materials. For instance, heterojunctions synthesized by molecularly bonding triazine-based COF monomers on exfoliated g-C₃N₄ templates showed improved CO production rates compared to bulk COF and g-C₃N₄ alone in photocatalytic CO₂ reduction. mdpi.com This suggests that synergistic effects can arise from combining COFs with g-C₃N₄.

While this compound has been shown to degrade organic dyes mdpi.com, and g-C₃N₄ is active in various photocatalytic applications including pollutant degradation and CO₂ reduction bohrium.commdpi.com, a direct quantitative comparison of this compound's photocatalytic efficiency against g-C₃N₄ for the same reaction under identical conditions is not provided in the search results. Future benchmarking studies are needed to clearly establish the relative performance of this compound compared to g-C₃N₄ and other non-metallic photocatalysts for specific applications, considering factors like reaction rates, quantum yields, stability, and reusability.

Strategies for Enhancing Photocatalytic Efficiency

Enhancing the photocatalytic efficiency of COFs like this compound involves optimizing their light absorption, charge separation and transport, and the number of active sites. Several strategies can be employed to achieve this. acs.org

Bandgap Engineering through Building Block Modification

The bandgap of a photocatalyst is a critical factor determining its light absorption capability. mdpi.com Modulating the COF bandgap allows for tuning their absorption range to better utilize available light sources, such as visible light from the sun. mdpi.commdpi.com Bandgap engineering in COFs can be achieved by modifying the molecular building blocks used in their synthesis. ustc.edu.cnacs.orgrsc.org

Incorporating donor-acceptor (D-A) units into the COF backbone is a powerful approach to broaden optical absorption and promote efficient charge separation. mdpi.com Increasing the degree of π-conjugation within COFs also improves light absorption and facilitates faster charge transport, reducing electron-hole recombination. mdpi.com Modifying building blocks with electron-withdrawing or donating groups can tune charge separation and utilization efficiency. acs.org For example, incorporating cyanogroups into β-ketoamine COFs can facilitate exciton separation/transfer and reduce the energy barrier for reactions. acs.org The introduction of specific substituents, like –OH groups in certain COFs, can broaden visible light absorption and influence the bandgap. acs.org

For this compound, which already features extended π-conjugation and triazine units mdpi.com, further bandgap engineering could involve the rational design of new building blocks with varying electronic properties or incorporating additional functional groups to fine-tune its electronic structure and enhance visible light harvesting and charge dynamics. nih.govustc.edu.cnrsc.org

Integration with Co-Catalysts and Heterojunction Formations (e.g., Metal-Modified, Inorganic Composites)

Integrating COFs with co-catalysts or forming heterojunctions with other materials are effective strategies to enhance photocatalytic performance. nih.govustc.edu.cnacs.orgmdpi.com Co-catalysts can facilitate charge transfer, provide active sites, and reduce activation energy, thereby accelerating reaction kinetics and improving efficiency. mdpi.comsciepublish.combohrium.com Heterojunctions can promote efficient charge separation by creating favorable band alignments and minimizing electron-hole recombination. mdpi.commdpi.comsciepublish.com

Metal nanoparticles (e.g., Pt, AuCu) are commonly used as co-catalysts in photocatalysis. researchgate.netresearchgate.netnih.gov For instance, integrating single-atom Pt co-catalysts with COFs has been explored for photocatalytic hydrogen generation. researchgate.net Metal-organic composites and inorganic semiconductors (like TiO₂, MoS₂) can also be integrated with COFs to form heterojunctions. mdpi.commdpi.com In MoS₂/COF heterojunctions, photogenerated electrons can transfer from the COF to MoS₂, enhancing charge separation and the generation of reactive species. mdpi.com Similarly, g-C₃N₄/COF heterojunctions have shown improved photocatalytic activity. mdpi.com

For this compound, integrating it with suitable co-catalysts (e.g., noble metals, transition metal compounds) or forming heterojunctions with inorganic semiconductors or other COFs could significantly enhance its photocatalytic efficiency by improving charge separation, transfer, and utilization. nih.govustc.edu.cnacs.org The choice of co-catalyst or the material for heterojunction formation would depend on the specific photocatalytic reaction targeted, aiming for optimal band alignment and synergistic effects. mdpi.comsciepublish.com

Pore Surface Engineering and Post-Synthetic Functionalization

The pore environment and surface chemistry of COFs play a crucial role in their interactions with reactants and the accessibility of active sites. nih.govnih.govresearchgate.netacs.org Pore surface engineering and post-synthetic functionalization offer versatile routes to tune the chemical environment within the pores and introduce specific functionalities to enhance photocatalytic activity and selectivity. nih.govnih.govresearchgate.netresearchgate.net

Post-synthetic modification allows for the introduction of functional groups onto the COF pore walls without altering the underlying framework topology. researchgate.netresearchgate.net This can involve anchoring catalytic sites, tuning hydrophilicity/hydrophobicity, or modifying the pore size and shape. researchgate.netacs.orgresearchgate.nettandfonline.com For example, anchoring azide (B81097) linkers followed by click chemistry has been used to introduce desirable groups onto the pore surfaces of COFs. researchgate.netresearchgate.net Modifying pore surfaces can influence the adsorption and diffusion of reactants and products, as well as the local chemical environment where the photocatalytic reaction takes place. acs.orgtandfonline.com

For this compound, pore surface engineering could involve post-synthetic modification to introduce specific functional groups that can enhance the adsorption of target pollutants, stabilize reactive intermediates, or provide additional catalytic sites. nih.govnih.govresearchgate.net Tuning the pore environment could also improve the accessibility of the active sites within the COF structure, leading to enhanced reaction rates. nih.govnih.govacs.org

Computational Chemistry Approaches for Structure-Property Relationship Elucidation and Predictive Design

Computational chemistry approaches are powerful tools for understanding the structure-property relationships of COFs and guiding the rational design of new materials with enhanced photocatalytic performance. acs.orgresearchgate.nethereon.deresearchgate.netnih.gov Techniques such as Density Functional Theory (DFT) calculations, molecular dynamics (MD) simulations, and Grand Canonical Monte Carlo (GCMC) simulations can provide valuable insights into the electronic structure, charge transfer dynamics, band alignment, and interactions between COFs and guest molecules. researchgate.nethereon.deresearchgate.netnih.govnih.gov

Emerging Applications in Green Chemistry and Sustainable Synthesis

This compound has demonstrated significant potential as a photocatalyst in several key areas aligned with the principles of green chemistry and sustainable synthesis. Its activity is primarily driven by its photosensitive semiconductor nature, characterized by an optical bandgap of 2.46 eV, and its superior conduction efficiency of photogenerated carriers. cenmed.comfishersci.nlnih.govnih.govuni.lu

A prominent application is the photocatalytic degradation of organic pollutants in water, such as Methyl Orange (MO) and Methylene Blue (MB). cenmed.comfishersci.nlnih.govnih.govnih.govfishersci.cauni.luwikipedia.org This process is crucial for environmental remediation, offering a sustainable alternative to conventional energy-intensive or chemical-intensive treatment methods. Studies indicate that the degradation of these dyes catalyzed by this compound is mainly facilitated by the generation of superoxide (B77818) radicals (·O₂⁻) under light irradiation. nih.govfishersci.canih.gov This mechanism highlights the material's ability to utilize molecular oxygen, a green oxidant, for the breakdown of harmful substances.

Beyond degradation, this compound has shown efficacy in photocatalytic organic transformations, specifically the C–H functionalization of arenes and heteroarenes. cenmed.comfishersci.nlnih.govnih.govnih.gov This type of reaction is highly desirable in sustainable synthesis as it allows for the direct functionalization of ubiquitous C–H bonds, minimizing the need for pre-functionalized substrates and reducing synthetic steps and waste. Notably, this compound can directly stimulate substrates under photoexcitation to facilitate these transformations, offering a distinct advantage. nih.gov

Furthermore, this compound nanotubes have exhibited promising results in the selective oxidation of organic sulfides using molecular oxygen and blue light. nih.gov This application exemplifies a green synthetic route, employing a benign oxidant (O₂) and visible light as the energy source, leading to the formation of valuable sulfoxides with high selectivity and stability compared to other COF structures like TBO-COF nanosheets. nih.gov

The reusability of this compound in these photocatalytic processes is another critical aspect contributing to its sustainability profile. It has demonstrated good recyclability over multiple cycles while maintaining superior and persistent activity, which is essential for practical and environmentally friendly catalytic systems. cenmed.comfishersci.nlnih.govnih.gov

Challenges and Prospects for Scalable Synthesis and Industrial Implementation

The synthesis of this compound is typically achieved through an acid-catalyzed aldol (B89426) condensation reaction between 2,4,6-tris(4-formyl-phenyl)-1,3,5-triazine (TFPT) and 2,4,6-trimethyl-1,3,5-triazine (B3029894) (TMT). cenmed.comfishersci.nlnih.govnih.govnih.govnih.govuni.lu While this method successfully yields the desired olefin-linked framework, the scalable synthesis of highly crystalline and porous COFs, including olefin-linked structures like this compound, presents inherent challenges. nih.govnih.gov Balancing the kinetics of formation with the thermodynamics required for achieving high crystallinity and controlling morphology (e.g., nanotubes vs. nanosheets) necessitates careful optimization of reaction conditions, including the choice of solvents, temperature, pressure, and reaction time. nih.gov

Transitioning COF synthesis from laboratory-scale batches to industrial-scale production faces several hurdles. The current synthetic methods often involve relatively long reaction times and specific solvent systems, which can be costly and environmentally impactful on a large scale. nih.gov However, ongoing research into alternative synthesis techniques offers promising prospects for overcoming these limitations.

Emerging methods such as microwave-assisted synthesis and mechanochemical synthesis are being explored for COFs in general and hold potential for the scalable and efficient production of this compound. nih.gov Microwave synthesis can accelerate reaction rates and potentially lead to shorter synthesis times and higher yields, while mechanochemical synthesis offers a solvent-free or reduced-solvent approach, aligning well with green chemistry principles and potentially lowering production costs and environmental impact. nih.gov The use of readily available commodity chemicals as building blocks or reaction media, as explored for other vinylene-linked COFs using acetonitrile, could also contribute to more cost-effective and scalable synthesis routes for this compound precursors or the framework itself. uni.lu

A significant advantage of this compound that favors its industrial implementation is its exceptional chemical stability. The robust olefin linkages provide high resistance to harsh chemical environments, including strong acids and bases, and thermal stability up to 400 °C. cenmed.comfishersci.nlnih.govnih.govuni.luwikipedia.orguni.lu This inherent stability is crucial for the long-term performance and reusability of the material in industrial catalytic processes, reducing the need for frequent replacement and contributing to economic viability.

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying Tto-cof?

- Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure your question. For example:

- Population: Specific biological systems or chemical environments where this compound operates.

- Intervention: Experimental manipulation (e.g., varying concentrations, temperature).

- Comparison: Baseline conditions or alternative compounds.

- Outcome: Measurable effects (e.g., binding efficiency, stability).

Q. What steps should I follow to conduct a systematic literature review on this compound?

- Step 1 : Search at least two databases (e.g., PubMed, Web of Science) using tailored keywords (e.g., "this compound synthesis," "this compound mechanistic studies") .

- Step 2 : Apply inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025).

- Step 3 : Critically appraise study quality (e.g., reproducibility of methods, sample sizes) .

Q. What are best practices for designing experiments to study this compound’s properties?

- Clearly define independent variables (e.g., pH, solvent type) and dependent variables (e.g., reaction yield, structural stability).

- Include control groups (e.g., untreated samples) and replicate experiments to ensure reliability .

- Document protocols in detail, including instrument calibration and error margins, to enable reproducibility .

Q. How should I collect and manage primary data for this compound research?

- Use mixed-methods approaches :

- Quantitative: Spectroscopic measurements, chromatographic analyses.

- Qualitative: Observational notes on reaction kinetics or morphological changes.

Advanced Research Questions

Q. How can I resolve contradictions in published data on this compound’s behavior under varying conditions?

- Conduct a meta-analysis to identify patterns across studies. For example:

- Compare methodologies (e.g., differences in solvent purity or measurement techniques).

- Use statistical tools (e.g., ANOVA) to assess variability .

- Replicate key experiments under standardized conditions to isolate confounding factors .

Q. What strategies are effective for integrating multi-modal data (e.g., spectroscopic, computational) in this compound studies?

- Employ triangulation : Cross-validate findings using complementary methods (e.g., NMR spectroscopy + DFT calculations).

- Use data fusion algorithms to harmonize disparate datasets, ensuring alignment in units and scales .

- Document integration workflows in supplementary materials for transparency .

Q. How can I ensure the reproducibility of this compound synthesis protocols across laboratories?

- Provide granular details in methods:

- Synthesis conditions: Precise temperatures, reaction times, and purification steps.

- Characterization data: NMR peaks, XRD patterns, and purity thresholds for all intermediates .

Q. What frameworks are suitable for assessing the ethical implications of this compound applications?

- Apply beneficence-risk analysis :

- Beneficence: Potential therapeutic or industrial benefits.

- Risks: Environmental toxicity, unintended biological interactions.

Methodological Resources

- Data Analysis : Use tools like R or Python for statistical modeling; cite version numbers and packages .

- Literature Search : Leverage academic databases (Scopus, Web of Science) over general search engines to avoid unreliable sources .

- Reporting Standards : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental details and supplementary data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.